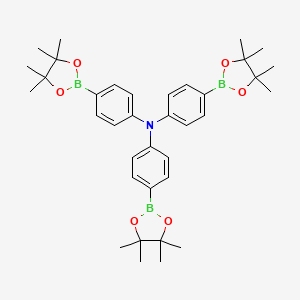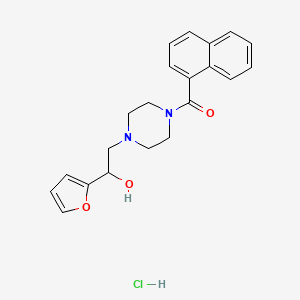
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C21H23ClN2O3 and its molecular weight is 386.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis Applications
- Synthesis of Heterocyclic Compounds : Abdelhamid, Shokry, and Tawfiek (2012) described the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines containing naphthofuran moiety. They detailed the synthesis from sodium salt of hydroxy-naphthofuran-propenone and various reagents, showing the utility of such compounds in creating diverse organic molecules (Abdelhamid, Shokry, & Tawfiek, 2012).
Corrosion Inhibition
- Prevention of Mild Steel Corrosion : Singaravelu, Bhadusha, and Dharmalingam (2022) explored the use of organic inhibitors, specifically a derivative of (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(naphthalen-1-yl)methanone, for corrosion inhibition of mild steel in acidic medium. This showcases its potential application in industrial corrosion prevention (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Antimicrobial Activity
- Development of Antimicrobial Agents : Kırılmış et al. (2009) synthesized dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives, evaluating them for antimicrobial activity against various microorganisms. This research opens up possibilities for the use of these compounds in antimicrobial treatments (Kırılmış, Koca, Servi, & Gur, 2009).
Pharmacological Research
- Evaluation of Pharmacological Properties : Kumar et al. (2017) synthesized and evaluated novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine for antidepressant and antianxiety activities, demonstrating the potential of such compounds in pharmaceutical research (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
properties
IUPAC Name |
[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-naphthalen-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3.ClH/c24-19(20-9-4-14-26-20)15-22-10-12-23(13-11-22)21(25)18-8-3-6-16-5-1-2-7-17(16)18;/h1-9,14,19,24H,10-13,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMAHDDOWLPATO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-(4-fluorophenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2415309.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2415310.png)
![7-Chloro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2415312.png)

![1-{4-[(2-chlorobenzoyl)amino]phenyl}-N-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2415317.png)
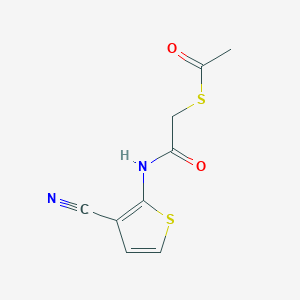
![N-[[4-[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2415320.png)
![N-(2-methylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2415323.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2415324.png)
amine](/img/structure/B2415325.png)
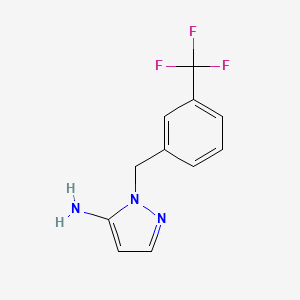
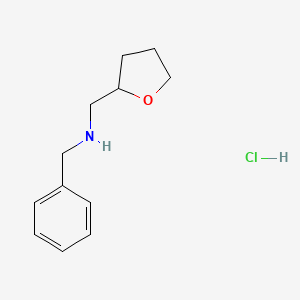
![(Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2415329.png)
